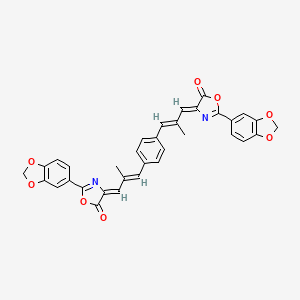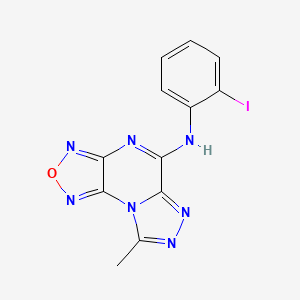
1,3-Oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxazol-5-one is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazol-5-one can be synthesized through several methods, including:
Erlenmeyer-Plöchl Azlactone Synthesis: This classical method involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride.
Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylaminoketones.
Van Leusen Reaction: This reaction uses tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazoles.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above synthetic routes, focusing on high yield and purity. The use of ionic liquids and recyclable catalysts has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted oxazoles, amino acids, and other heterocyclic compounds .
Scientific Research Applications
1,3-Oxazol-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Oxazol-5-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: Similar in structure but lacks the carbonyl group at the 5-position.
1,3-Oxazoline: Contains a saturated ring, making it less reactive.
Isoxazole: Features a different arrangement of nitrogen and oxygen atoms in the ring
Uniqueness
1,3-Oxazol-5-one is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C34H24N2O8 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(E)-3-[4-[(E,3Z)-3-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C34H24N2O8/c1-19(13-25-33(37)43-31(35-25)23-7-9-27-29(15-23)41-17-39-27)11-21-3-5-22(6-4-21)12-20(2)14-26-34(38)44-32(36-26)24-8-10-28-30(16-24)42-18-40-28/h3-16H,17-18H2,1-2H3/b19-11+,20-12+,25-13-,26-14- |
InChI Key |
WOKQTGFOAXNLIG-PQMBYOHYSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)/C=C(/C=C/2\N=C(OC2=O)C3=CC4=C(OCO4)C=C3)\C)/C=C/5\N=C(OC5=O)C6=CC7=C(OCO7)C=C6 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4)C=C5C(=O)OC(=N5)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)
![5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15018516.png)
![3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018526.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018527.png)
![N'-[(E)-{2-[butyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15018529.png)
![4-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)-2-nitrophenyl 2-furoate](/img/structure/B15018546.png)
![ethyl 2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15018556.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15018568.png)
![4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15018570.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15018582.png)

![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018595.png)
